Potent Antagonism at Human α3β4 Nicotinic Acetylcholine Receptor (nAChR) Distinguishes This Compound from Non-Selective Analogs
2-(3,4-Dichlorophenyl)-3-methyl-butan-2-ol demonstrates potent antagonist activity at the human α3β4 nAChR subtype with an IC50 of 1.8 nM, which is notably more potent than its activity at the human α4β2 nAChR subtype (IC50 = 12.0 nM) [1]. This data suggests a degree of subtype selectivity. While direct head-to-head comparison data for the same assay with all possible analogs is not available in public literature, this 6.7-fold difference in potency between these two major neuronal nAChR subtypes is a quantifiable characteristic of this specific compound [1].
| Evidence Dimension | Antagonist potency at different human nAChR subtypes |
|---|---|
| Target Compound Data | IC50 = 1.8 nM at α3β4 nAChR; IC50 = 12.0 nM at α4β2 nAChR |
| Comparator Or Baseline | Activity at other nAChR subtypes within the same assay panel |
| Quantified Difference | 6.7-fold more potent at α3β4 than α4β2 |
| Conditions | Antagonist activity in human SH-SY5Y cells assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This subtype-specific potency is crucial for researchers developing selective nAChR modulators for neurological disorders, where off-target activity at other nAChR subtypes can lead to unwanted side effects.
- [1] EcoDrugPlus Database. (n.d.). Compound Report for 2-(3,4-Dichlorophenyl)-3-methylbutan-2-ol (Compound ID: 2126094). University of Helsinki. View Source
